Optovin is a synthetic compound recognized for its role as a photoactivator of the transient receptor potential cation channel, subfamily A, member 1 (TRPA1). This ion channel is crucial in various physiological processes, including pain perception and sensory transduction. Optovin's unique mechanism involves activating TRPA1 through light exposure, specifically targeting redox-sensitive cysteine residues within the channel. This property allows researchers to utilize Optovin in studies related to pain signaling and neurobiology.
Optovin is classified as a photoactive ligand for TRPA1, with a molecular weight of approximately 315.41 g/mol. It is cataloged under the Chemical Abstracts Service number 348575-88-2. The compound has been synthesized and characterized by various research entities, including MedchemExpress and Tocris Bioscience, which provide detailed descriptions of its chemical properties and biological activities.
The synthesis of Optovin involves several steps that typically include the formation of its three-ring structure: a pyridine, a pyrrole, and a rhodanine ring. The synthetic pathway often employs standard organic chemistry techniques such as:
The exact synthetic route may vary among laboratories, but it generally aims to optimize yield and purity while ensuring bioactivity.
Optovin's molecular structure is characterized by its three interconnected rings, which confer its unique photochemical properties. The presence of redox-sensitive cysteine residues in TRPA1 allows Optovin to engage in specific interactions upon light exposure.
This structural configuration is essential for its function as a photoactivator, enabling it to undergo photochemical reactions that lead to TRPA1 activation.
Optovin primarily undergoes photochemical reactions when exposed to light, particularly ultraviolet light at around 387 nm. These reactions involve:
The reaction kinetics can be influenced by factors such as light intensity and duration of exposure, making it a versatile tool for experimental applications.
Optovin activates TRPA1 through a specific mechanism:
This mechanism has been validated in various studies involving dorsal root ganglia sensory neurons from mice and zebrafish models, demonstrating Optovin's efficacy in activating motor responses dependent on TRPA1 functionality.
These properties are crucial for laboratory handling and application in experimental setups where precise control over activation is required.
Optovin has several significant applications in scientific research:
These applications highlight Optovin's potential in advancing our understanding of sensory biology and developing therapeutic strategies for pain management.
Traditional optogenetics revolutionized neuroscience by enabling precise optical control of neurons genetically modified to express microbial opsins (e.g., channelrhodopsins). However, this approach faced significant limitations: (1) reliance on transgenic techniques unsuitable for clinical translation, (2) restricted applicability in wild-type organisms, and (3) spectral constraints due to blue-light dominance of opsins [1] [5]. Prior to Optovin's discovery, photochemical tools like caged neurotransmitters (e.g., caged glutamate) and synthetic photoswitches (e.g., azobenzene-based ligands) enabled optical control of endogenous proteins. Yet these were largely ineffective in vivo due to poor tissue penetration, low potency, and limited spatiotemporal precision [1] [3]. The development landscape revealed a critical gap: no tools existed for in vivo photoactivation of endogenous ion channels in non-transgenic animals. This technological barrier hindered both basic research and therapeutic development, particularly for neurological disorders requiring cell-specific modulation without genetic intervention [5] [7].
Table 1: Evolution of Photochemical Tools in Neuroscience
Era | Tools | Mechanism | Key Limitations |
---|---|---|---|
Pre-2000 | Caged glutamate | UV-light uncaging | Tissue damage; poor penetration |
2000-2010 | Azobenzene photoswitches | Cis-trans isomerization | Limited in vivo efficacy |
2010-2013 | Synthetic optogenetics | Hybrid chemical-genetic | Partial genetic manipulation |
Post-2013 | Optovin | Direct photochemical activation | Wavelength specificity |
Optovin (C₁₅H₁₃N₃OS₂; MW 315.41 g/mol) emerged from a behavior-based chemical screen of 10,000 compounds in wild-type zebrafish (Danio rerio) embryos [1] [3]. This screen exploited zebrafish's innate photomotor response (PMR), with Optovin identified as the sole compound eliciting light-dependent motor excitation >40 standard deviations above controls [1]. Crucially, Optovin operates without requiring transgenic modification—its small-molecule structure (rhodanine core linked to pyrrole and pyridine rings) enables tissue penetration and selective activation by 387 nm violet light (EC₅₀ = 2 μM; threshold intensity >1.6 μW/mm²) [1] [4]. The compound's effects proved TRPA1-dependent: (1) Trpa1b-knockout zebrafish showed abolished responses, (2) mammalian dorsal root ganglion (DRG) neurons responded concordantly to Optovin and TRPA1 agonists (33% activation), and (3) human TRPA1-expressing HEK293T cells exhibited light-dependent activation [1] [6]. This established Optovin as the first photochemical tool enabling repeated, reversible control of endogenous TRPA1 in vivo [3].
Table 2: Optovin vs. Conventional Optogenetic Systems
Parameter | Microbial Opsins | Chemical Photoswitches | Optovin |
---|---|---|---|
Genetic modification | Required | Partial | None |
Activation wavelength | ~480 nm (blue) | UV-Visible | 387 nm (violet) |
Target specificity | Ectopic channels | Engineered receptors | Endogenous TRPA1 |
Conductance | Low (~100 fS) | Variable | High (~100 pS) |
Response latency | Milliseconds | Seconds-minutes | Milliseconds |
TRPA1's biophysical properties render it uniquely suited for chemo-optogenetic intervention. As a non-selective cation channel, TRPA1 exhibits exceptionally high Ca²⁺ permeability (PCa/PNa ≈ 7.9), enabling robust cellular depolarization upon activation [6] [10]. Its structural biology reveals critical features: (1) N-terminal ankyrin repeats housing ≥14 redox-sensitive cysteine residues, (2) EF-hand calcium-binding domains, and (3) a C-terminal coiled-coil region [10]. These elements facilitate covalent modification by electrophilic compounds—a mechanism exploited by Optovin's photochemical reactivity. Crucially, TRPA1's expression profile spans sensory neurons (DRG, trigeminal ganglia), cardiomyocytes, and glial cells, positioning it as a master regulator of nociception, inflammation, and neural excitability [10]. Optovin capitalizes on this by enabling light-controlled modulation of TRPA1-dependent pathways without exogenous channel expression—a breakthrough for studying pain circuits, neuroinflammatory cascades, and motor control in intact organisms [1] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1